2,4-Dimethylmethcathinone chemical structure and properties
2,4-Dimethylmethcathinone chemical structure and properties
Technical Profile: 2,4-Dimethylmethcathinone (2,4-DMMC)
Executive Summary
2,4-Dimethylmethcathinone (2,4-DMMC) is a synthetic cathinone derivative and a regioisomer of the controlled substance 3,4-dimethylmethcathinone (3,4-DMMC). Structurally defined as 1-(2,4-dimethylphenyl)-2-(methylamino)propan-1-one , it belongs to the substituted amphetamine class. While pharmacological data specific to the 2,4-isomer is limited compared to its 3,4-analogue, structural activity relationship (SAR) analysis suggests it acts as a monoamine transporter substrate/inhibitor with distinct potency profiles driven by steric hindrance at the ortho position. In forensic contexts, 2,4-DMMC is identified as a positional isomer of Schedule I substances (e.g., 4-methylethcathinone, 4-MEC), necessitating precise analytical differentiation via GC-MS or NMR.
Chemical Architecture & Properties
Structural Identity
2,4-DMMC features a phenethylamine core with a beta-ketone group (cathinone backbone) and two methyl substitutions on the phenyl ring at positions 2 and 4. It contains a chiral center at the alpha-carbon, typically existing as a racemic mixture in illicit samples.
| Property | Data |
| IUPAC Name | 1-(2,4-dimethylphenyl)-2-(methylamino)propan-1-one |
| Molecular Formula | C₁₂H₁₇NO |
| Molar Mass | 191.27 g/mol (Free base) / 227.73 g/mol (HCl salt) |
| CAS Number | 2412098-39-4 (HCl) |
| SMILES | CC1=CC(=C(C=C1)C(=O)C(C)NC)C |
| Key Isomers | 3,4-DMMC, 2,3-DMMC, 4-MEC (Positional Isomer) |
Physicochemical Profile
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Solubility: The hydrochloride salt is soluble in polar organic solvents (Ethanol: ~5 mg/mL, DMSO: ~1 mg/mL, DMF: ~2.5 mg/mL) and aqueous buffers (PBS pH 7.2: ~10 mg/mL).
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Stability: Stable in solid form at -20°C for ≥2 years. Solutions in methanol may degrade over time; derivatization is recommended for long-term storage or analysis.
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Lipophilicity: The addition of a second methyl group increases lipophilicity compared to 4-MMC (Mephedrone), potentially facilitating blood-brain barrier penetration, though steric factors may modulate receptor binding.
Pharmacological Mechanisms (SAR Analysis)
Note: Direct physiological data for 2,4-DMMC is sparse. The following mechanism is synthesized from established SAR data on mono- and di-substituted cathinones.
Monoamine Transporter Interaction
Synthetic cathinones generally function as substrates for the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters, inducing reverse transport (efflux).
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The "Ortho Effect": Research on mono-substituted methcathinones indicates that substituents at the 2-position (ortho) significantly reduce potency at DAT and SERT compared to 4-position (para) substitutions. This is likely due to steric hindrance disrupting the planar conformation required for optimal transporter binding.
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Predicted Potency: 2,4-DMMC is expected to exhibit lower potency as a monoamine releaser compared to 3,4-DMMC. While the 4-methyl group promotes SERT activity (serotonergic effects), the 2-methyl group likely attenuates this, potentially resulting in a profile more noradrenergic (NET-selective) with reduced dopaminergic/serotonergic efficacy relative to its 3,4-isomer.
Figure 1: Predicted pharmacological impact of structural substitutions on 2,4-DMMC transporter activity.
Analytical Methodologies & Differentiation
Differentiation of 2,4-DMMC from its isomer 3,4-DMMC is critical for forensic accuracy. While their mass spectra are nearly identical, Gas Chromatography (GC) retention times provide a reliable separation mechanism.
GC-MS Fragmentation Profile
Both 2,4-DMMC and 3,4-DMMC undergo alpha-cleavage, producing identical primary ions.
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Base Peak (m/z 58): The iminium ion [CH(CH₃)=NHCH₃]⁺ formed from the N-methyl/alpha-methyl amine chain.
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Key Fragment (m/z 133): The dimethylbenzoyl cation [(CH₃)₂-C₆H₃-CO]⁺. This distinguishes DMMC isomers from 4-MMC (which yields m/z 119).
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Molecular Ion (m/z 191): Often weak or absent in Electron Impact (EI) spectra.
Chromatographic Separation (Retention Time)
On standard non-polar capillary columns (e.g., DB-5MS, Rxi-5Sil), the elution order follows the boiling point and steric volume of the isomers.
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Rule: Ortho-substituted isomers typically elute earlier than meta- and para-isomers.
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Elution Order: 2,4-DMMC < 3,4-DMMC .
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Protocol: To confirm identity, a reference standard of 3,4-DMMC should be run in the same sequence. If the unknown analyte elutes prior to the 3,4-DMMC standard (with matching mass spectrum), it is consistent with the 2,4-isomer.
Recommended Workflow
Step 1: Sample Preparation
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Dissolve 10 mg sample in 1 mL Methanol.
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(Optional) Derivatize with TFAA (Trifluoroacetic anhydride) to improve peak shape and separation resolution.
Step 2: GC-MS Parameters
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Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent.
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Inlet: 250°C, Split 20:1.
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Oven: 80°C (1 min) → 15°C/min → 300°C (5 min).
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MS Source: 230°C, EI Mode (70 eV).
Step 3: Data Analysis
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Extract Ion Chromatogram (EIC) for m/z 58, 133.
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Compare Retention Time (RT) against validated standards.
Figure 2: Analytical logic for differentiating DMMC regioisomers via Gas Chromatography.
Toxicology & Metabolic Fate
Metabolism of 2,4-DMMC is inferred to follow the pathways of 4-MMC and 3,4-DMMC, primarily mediated by CYP2D6 and CYP2C19 enzymes.
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N-Demethylation: Conversion to the primary amine metabolite (2,4-dimethylcathinone).
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Beta-Keto Reduction: Reduction of the ketone group to an alcohol (2,4-dimethylephedrine/pseudoephedrine analogs).
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Hydroxylation: Oxidation of the aromatic methyl groups to hydroxymethyl metabolites, followed by oxidation to carboxylic acids (Phase I) and subsequent glucuronidation (Phase II).
Toxicological Risks: Due to the lack of specific human data, risks are extrapolated from the cathinone class:
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Sympathomimetic Toxicity: Tachycardia, hypertension, vasoconstriction.
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Neurotoxicity: Potential oxidative stress on dopaminergic terminals (common in amphetamine-type stimulants).
Legal Status (US Context)
Researchers must be aware of the strict regulatory environment surrounding this compound.
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Controlled Substance Act (CSA): 2,4-DMMC is considered a Schedule I controlled substance in the United States.
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Legal Basis: It is a positional isomer of 4-Methylethcathinone (4-MEC) , which is explicitly listed in Schedule I (21 CFR 1308.11). Both share the molecular formula C₁₂H₁₇NO and the same core structure.
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Implication: Possession, manufacture, or distribution for human consumption is illegal without a DEA license.
References
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Cayman Chemical. (2023). 2,4-Dimethylmethcathinone (hydrochloride) Product Information. Link
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Locos, O., & Reynolds, D. (2012).[1] The characterization of 3,4-dimethylmethcathinone (3,4-DMMC). Journal of Forensic Sciences. Link
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Walther, D., et al. (2019). Systematic Structure-Activity Studies on Selected 2-, 3-, and 4-Monosubstituted Synthetic Methcathinone Analogs. ACS Chemical Neuroscience. Link
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Drug Enforcement Administration. (2023).[2] Lists of Scheduling Actions - Controlled Substances - Regulated Chemicals. Link
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Kranenburg, R.F., et al. (2020). Benefits of derivatization in GC–MS-based identification of new psychoactive substances. Forensic Chemistry. Link
